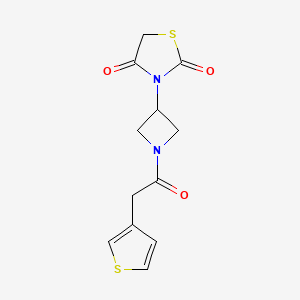
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolidin-2,4-dione derivatives has been reported in scientific literature . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .
Molecular Structure Analysis
The molecular structure of “3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” can be established using physiochemical parameters and spectral techniques . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidin ring were validated in synthesized derivatives at 2.85–3.25 δ ppm, respectively .
Applications De Recherche Scientifique
Anticancer Properties
TAAD exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistically, TAAD interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Its unique structure, combining a thiazolidine ring with a thiophene moiety, contributes to its potent antitumor effects .
Anticonvulsant Activity
Thiazolidine derivatives, including TAAD, have demonstrated anticonvulsant properties. These compounds modulate neurotransmitter release, enhance GABAergic transmission, and reduce neuronal excitability. TAAD may serve as a potential therapeutic agent for managing epilepsy and related disorders .
Antimicrobial Effects
TAAD exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes, inhibits essential enzymes, and interferes with bacterial growth. Researchers are exploring its potential as an alternative to existing antibiotics .
Anti-Inflammatory Potential
Inflammation plays a pivotal role in various diseases. TAAD has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. By modulating pro-inflammatory cytokines and oxidative stress pathways, it may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
The thiazolidine scaffold in TAAD contributes to its neuroprotective effects. It enhances neuronal survival, reduces oxidative stress, and promotes neurite outgrowth. Researchers are exploring its potential in neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases .
Antioxidant Activity
TAAD’s sulfur-containing thiazolidine ring imparts antioxidant properties. It scavenges free radicals, protects cellular components, and mitigates oxidative damage. Antioxidants are crucial for overall health and may play a role in preventing age-related diseases .
Mécanisme D'action
Target of Action
The primary targets of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (TAAD) are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors are involved in the regulation of insulin sensitivity, while Mur ligases play a crucial role in the biosynthesis of bacterial cell walls .
Mode of Action
TAAD interacts with its targets in a specific manner. It improves insulin resistance by activating PPAR-γ receptors, thereby exhibiting hypoglycemic activity . In terms of its antimicrobial action, TAAD inhibits cytoplasmic Mur ligases . These enzymes are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Biochemical Pathways
The activation of PPAR-γ receptors by TAAD leads to improved insulin sensitivity, which is beneficial in the management of diabetes . On the other hand, the inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, making TAAD a potential antimicrobial agent .
Pharmacokinetics
The physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and ultimately its bioavailability .
Result of Action
The activation of PPAR-γ receptors by TAAD can lead to improved insulin sensitivity, which is beneficial for individuals with diabetes . Its inhibition of Mur ligases can disrupt the biosynthesis of bacterial cell walls, potentially leading to the death of the bacteria .
Propriétés
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-10(3-8-1-2-18-6-8)13-4-9(5-13)14-11(16)7-19-12(14)17/h1-2,6,9H,3-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBVSZTAKQJQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)
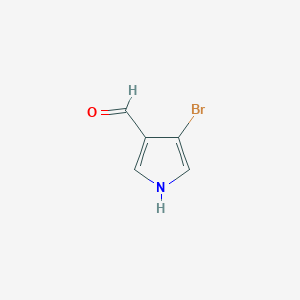
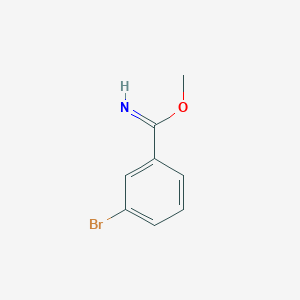
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)



![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)
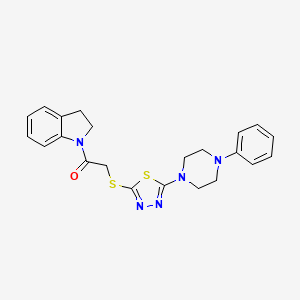
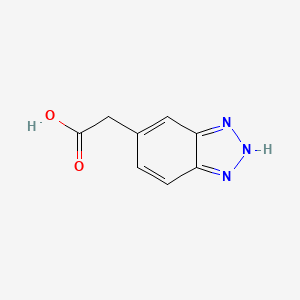

![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)
![N-[cyclopentyl(phenyl)methyl]but-2-ynamide](/img/structure/B2397478.png)